molecular formula C10H17NO B2974739 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one CAS No. 178243-37-3

7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one

Cat. No.: B2974739
CAS No.: 178243-37-3
M. Wt: 167.252
InChI Key: XHOIFJUXEPKGHA-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is characterized by its spirocyclic structure, which includes a nitrogen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a ketone precursor. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The nitrogen atom and ketone group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, receptor binding, or other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of both a nitrogen atom and a ketone group. This combination of features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7,7-dimethyl-1-azaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2)3-5-10(6-4-9)7-8(12)11-10/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOIFJUXEPKGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorosulfonyl isocyanic acid (0.67 mL, 7.7 mmol) was dropped into the dehydrated diethyl ether (11 mL) solution of 1,1-dimethyl-4-methylene-cyclohexane (0.91 g, 7.4 mmol), which had been obtained in 1), in an ice bath. The reaction mixture was stirred at room temperature for 1 hour, and chlorosulfonyl isocyanic acid (0.67 mL, 7.7 mmol) was added in the reaction required in the ice bath and further stirred at room temperature for 1 hour. After chlorosulfonyl isocyanic acid (0.32 mL, 3.7 mmol) had been added in the reaction mixture in the ice bath and further stirred at room temperature for 2 hours, the aqueous solution (4.5 mL) containing sodium thiosulfate pentahydrate (4.56 g, 18.4 mmol) and 10% potassium hydroxide solution was added alternately in the reaction mixture in the ice bath and the pH was adjusted to be about 10, and then the reaction mixture was stirred for 2 hours. The insoluble matter was removed by filtration, and the filtrate was extracted with chloroform. Then the organic layer was washed with water and dried with anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure and a colorless solid (0.75 g) was obtained.
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